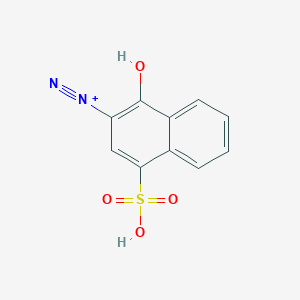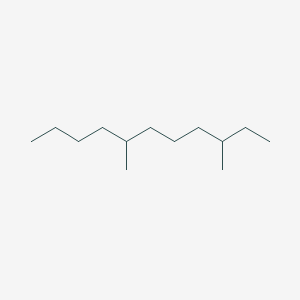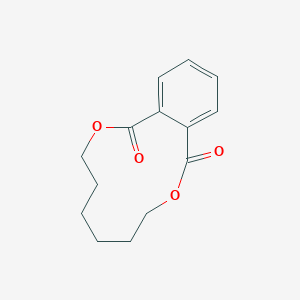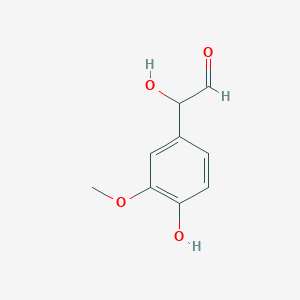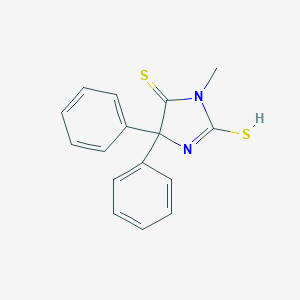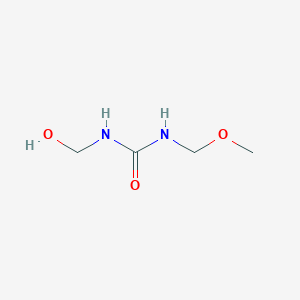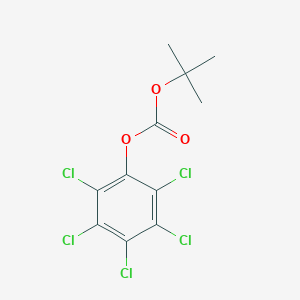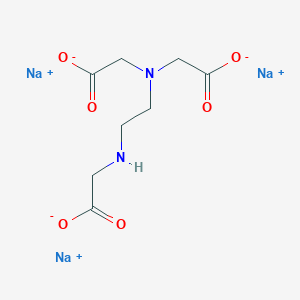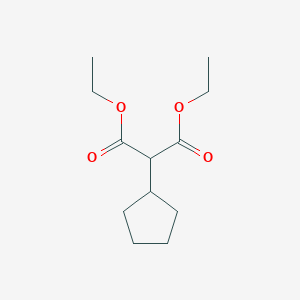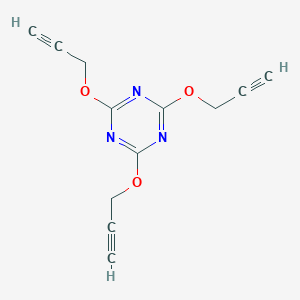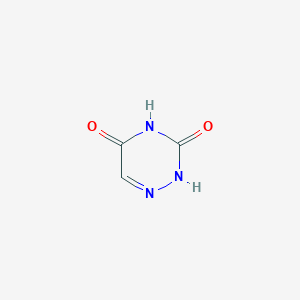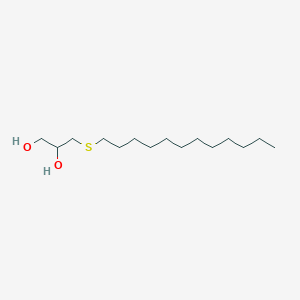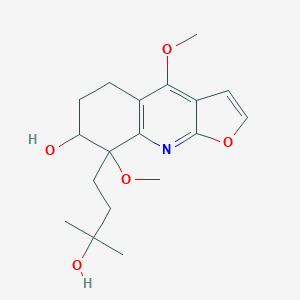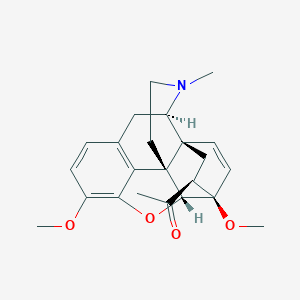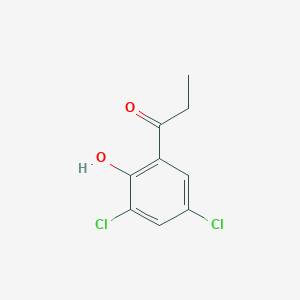
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Descripción general
Descripción
The compound "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one" is a chlorinated aromatic ketone with potential applications in various fields due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one".
Synthesis Analysis
Synthesis of related compounds typically involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and other similar compounds . These reactions are often carried out in the presence of ethanol or other solvents and result in the formation of compounds with conjugated enone structures, which are confirmed by spectroscopic techniques such as FT-IR, NMR, and HRMS .
Molecular Structure Analysis
The molecular structures of related compounds are elucidated using single-crystal X-ray diffraction techniques, revealing details such as crystal system, space group, and unit cell parameters . The geometrical parameters obtained from these studies are often in agreement with those calculated using density functional theory (DFT) methods . Additionally, the conformation of these molecules can be influenced by intramolecular hydrogen bonding and steric interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies on their electronic properties. For instance, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecules . The molecular electrostatic potential (MEP) maps indicate regions of negative and positive potential, suggesting possible sites for electrophilic and nucleophilic attacks . Furthermore, docking studies can predict the biological activity of these compounds by simulating interactions with proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. FT-IR spectra help identify functional groups present in the molecules . UV-visible spectral studies provide information on optical transmission and electronic transitions . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), complement these experimental findings by predicting vibrational frequencies, electronic transitions, and reactivity parameters . Non-linear optical properties, such as hyperpolarizability, are also evaluated to assess the potential of these compounds in applications like photonics .
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Organic Chemistry, Molecular Biology, and Medicine .
- Summary of the Application : The compound “1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one” is being explored for its in vitro antimicrobial activity against multidrug-resistant pathogens . It’s being used as a promising scaffold for the development of novel antimicrobial and anticancer agents .
- Methods of Application or Experimental Procedures : A series of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acids derivatives was synthesized, characterized, and evaluated for their antimicrobial activity using representative multidrug-resistant bacterial pathogens with emerging and genetically defined resistance mechanisms .
- Results or Outcomes : The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) . Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells . 5-Fluorobenzimidazole, having a 3,5-dichloro-2-hydroxyphenyl substituent, was found to be four-fold, and hydrazone, with a thien-2-yl fragment, was two-fold stronger than clindamycin against methicillin-resistant S. aureus TCH 1516 .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353018 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | |
CAS RN |
18430-74-5 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



